![molecular formula C12H9BrO2 B6259931 2-(1-bromonaphthalen-2-yl)acetic acid CAS No. 6270-01-5](/img/structure/B6259931.png)
2-(1-bromonaphthalen-2-yl)acetic acid
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Description
2-(1-bromonaphthalen-2-yl)acetic acid is a chemical compound with the CAS Number: 6270-01-5 . It has a molecular weight of 265.11 . The IUPAC name for this compound is (1-bromo-2-naphthyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(1-bromonaphthalen-2-yl)acetic acid is 1S/C12H9BrO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(1-bromonaphthalen-2-yl)acetic acid has a melting point of 194-196 degrees Celsius .Mechanism of Action
Mode of Action
It’s known that acetic acid derivatives can interact with various biological targets, leading to a range of potential effects .
Pharmacokinetics
It’s known that the bromine atom in the compound could potentially affect its pharmacokinetic properties, including its absorption and distribution .
Result of Action
The specific molecular and cellular effects of 2-(1-bromonaphthalen-2-yl)acetic acid are currently unknown
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNBOCFJSBZMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283914 |
Source
|
Record name | (1-bromonaphthalen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromonaphthalen-2-yl)acetic acid | |
CAS RN |
6270-01-5 |
Source
|
Record name | NSC34193 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-bromonaphthalen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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